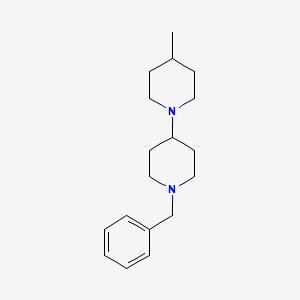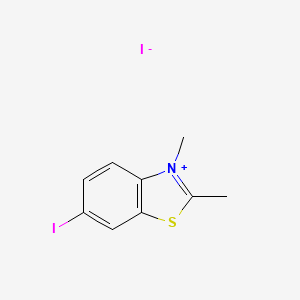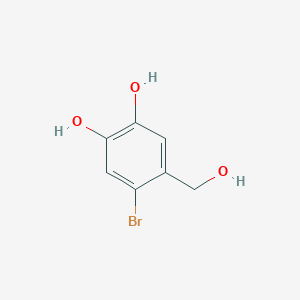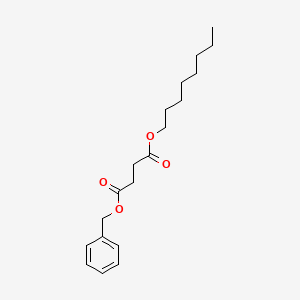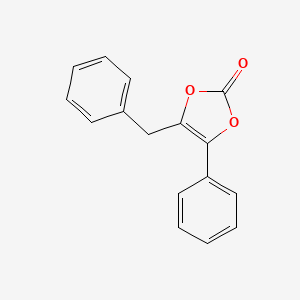
2-Methyl-3,4-diphenylcyclopent-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,4-diphenylcyclopent-3-en-1-one is an organic compound that belongs to the class of cyclopentenones. This compound is characterized by a cyclopentene ring substituted with two phenyl groups and a methyl group. It is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4-diphenylcyclopent-3-en-1-one can be achieved through various methods. One common method involves the Nazarov cyclization, which is a well-known reaction for the formation of cyclopentenones. In this process, a dienone precursor is subjected to acidic conditions, leading to the cyclization and formation of the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4-diphenylcyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
2-Methyl-3,4-diphenylcyclopent-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-3,4-diphenylcyclopent-3-en-1-one involves its interaction with various molecular targets. The compound can undergo enolization and protonation steps, leading to the migration of double bonds and formation of reactive intermediates . These intermediates can interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-2-cyclopenten-1-one: Similar structure but with two methyl groups instead of phenyl groups.
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one: Similar structure with an additional methyl group.
3-Methyl-2-pentylcyclopent-2-en-1-one: Similar structure with a pentyl group instead of phenyl groups.
Uniqueness
2-Methyl-3,4-diphenylcyclopent-3-en-1-one is unique due to the presence of both phenyl and methyl groups on the cyclopentene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
113201-32-4 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-methyl-3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C18H16O/c1-13-17(19)12-16(14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI Key |
HYXVCIJLKFRNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
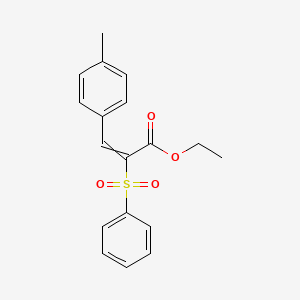
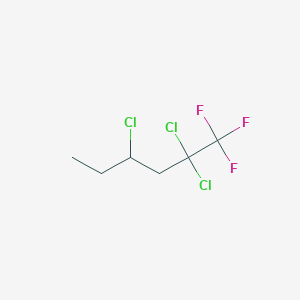
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
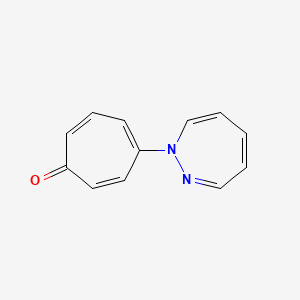
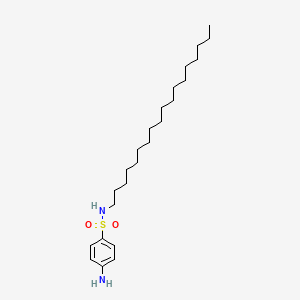
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
